molecular formula C14H19NO2 B12990374 tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 943843-79-6

tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B12990374
CAS No.: 943843-79-6
M. Wt: 233.31 g/mol
InChI Key: MVKGOOLSFSJASK-LBPRGKRZSA-N
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Description

tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound that features a tert-butyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of the amino group and the carboxyl group. One common method is the use of tert-butyl esters, which can be prepared by reacting the corresponding amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its combination of a tert-butyl group with an amino acid derivative, which imparts specific reactivity and stability. This makes it valuable in applications requiring precise control over molecular interactions and properties .

Properties

CAS No.

943843-79-6

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-4-6-11-9(8-10)5-7-12(11)15/h4,6,8,12H,5,7,15H2,1-3H3/t12-/m0/s1

InChI Key

MVKGOOLSFSJASK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)[C@H](CC2)N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(CC2)N

Origin of Product

United States

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